[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid
Overview
Description
[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid is a useful research compound. Its molecular formula is C11H12BClN2O2 and its molecular weight is 250.49 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the [4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid would act as a nucleophile . The reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the this compound transfers its organic group to the palladium .
Biochemical Pathways
The compound’s role in suzuki–miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound in Suzuki–Miyaura cross-coupling reactions is influenced by various environmental factors. These reactions are known for their mild and functional group tolerant conditions . The stability of the boronic acid reagent also plays a crucial role in the reaction .
Biochemical Analysis
Biochemical Properties
[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access. The boronic acid group in this compound forms a reversible covalent bond with the serine or threonine residues in the active site of these enzymes, leading to inhibition of their catalytic activity .
Additionally, this compound has been shown to interact with proteins involved in signal transduction pathways. By binding to specific protein domains, this compound can modulate protein-protein interactions and influence downstream signaling events .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been observed to induce apoptosis by disrupting key signaling pathways involved in cell survival and proliferation . It can also affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
In addition to its effects on cell signaling and gene expression, this compound can influence cellular metabolism. By inhibiting enzymes involved in metabolic pathways, this compound can alter the flux of metabolites and impact cellular energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with target biomolecules. This compound binds to the active sites of enzymes, such as proteases and kinases, through the formation of a boronate ester with serine or threonine residues . This interaction inhibits the catalytic activity of the enzyme, leading to downstream effects on cellular processes.
Furthermore, this compound can modulate protein-protein interactions by binding to specific domains on target proteins. This binding can disrupt or stabilize protein complexes, thereby influencing signal transduction pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to a decrease in its inhibitory activity over time . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of compensatory pathways[8][8].
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to off-target interactions and accumulation in tissues . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, but exceeding this threshold can lead to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that regulate metabolic flux. This compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolite levels and energy production . Additionally, this compound can affect the activity of enzymes involved in amino acid metabolism, further influencing cellular metabolic processes.
Properties
IUPAC Name |
[4-chloro-2-(3,5-dimethylpyrazol-1-yl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BClN2O2/c1-7-5-8(2)15(14-7)11-6-9(13)3-4-10(11)12(16)17/h3-6,16-17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBQEOVZNHLSCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)N2C(=CC(=N2)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166155 | |
Record name | Boronic acid, B-[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501166155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1287753-38-1 | |
Record name | Boronic acid, B-[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501166155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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